![molecular formula C24H22N2OS2 B11175996 N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine](/img/structure/B11175996.png)
N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine
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Overview
Description
N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine is a complex organic compound that features a unique combination of functional groups. This compound is characterized by its quinoline core, dithiolo ring, and naphthalene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Core: Starting with aniline derivatives, the Skraup synthesis can be employed to form the quinoline core.
Introduction of the Dithiolo Ring: The dithiolo ring can be introduced via cyclization reactions involving sulfur-containing reagents.
Attachment of the Naphthalene Moiety: The naphthalene group can be attached through Friedel-Crafts alkylation or acylation reactions.
Final Assembly: The final compound can be assembled through condensation reactions, ensuring the correct configuration (Z-isomer).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.
Purification Techniques: Advanced purification techniques such as chromatography and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and naphthalene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline and naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction Pathways: The compound may modulate signal transduction pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores, such as chloroquine and quinine.
Naphthalene Derivatives: Compounds with naphthalene moieties, such as naphthalene-1-amine and naphthalene-2-amine.
Uniqueness
N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine is a complex organic compound with notable biological activities. Its unique structure features a quinoline core and various functional groups, which are believed to contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C20H20N2OS2
- Molecular Weight : 368.52 g/mol
- CAS Number : Not specified in the sources but can be found in chemical databases.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Antioxidant Activity : It exhibits significant antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains.
Biological Activity Data
1. Antitumor Activity
A study conducted on the antitumor effects of this compound revealed that the compound effectively inhibited the growth of various cancer cell lines. The mechanism was linked to its ability to induce apoptosis in malignant cells.
2. Antioxidant Efficacy
Research evaluating the antioxidant capacity of this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro. The study highlighted its potential as a protective agent against oxidative stress-related diseases.
3. Antimicrobial Testing
In vitro tests showed that this compound exhibited inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest its potential application in developing new antimicrobial agents.
Discussion
The diverse biological activities of this compound underline its significance in medicinal chemistry. Its ability to inhibit key enzymes involved in cancer progression and its antioxidant properties make it a candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C24H22N2OS2 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
8-ethoxy-4,4-dimethyl-N-naphthalen-1-yl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C24H22N2OS2/c1-4-27-16-12-13-20-18(14-16)21-22(24(2,3)26-20)28-29-23(21)25-19-11-7-9-15-8-5-6-10-17(15)19/h5-14,26H,4H2,1-3H3 |
InChI Key |
DZRYNIUBIUSEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=CC5=CC=CC=C54)SS3)(C)C |
Origin of Product |
United States |
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